3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol
Brand Name: Vulcanchem
CAS No.: 1354923-85-5
VCID: VC11693929
InChI: InChI=1S/C11H11NO4/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(13)16-12-9/h3-6,12H,1-2H3
SMILES: COC1=CC(=C(C=C1)C2=CC(=O)ON2)OC
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol

CAS No.: 1354923-85-5

Cat. No.: VC11693929

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol - 1354923-85-5

Specification

CAS No. 1354923-85-5
Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
IUPAC Name 3-(2,4-dimethoxyphenyl)-2H-1,2-oxazol-5-one
Standard InChI InChI=1S/C11H11NO4/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(13)16-12-9/h3-6,12H,1-2H3
Standard InChI Key KDQCUYQCNMCODI-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=CC(=O)ON2)OC
Canonical SMILES COC1=CC(=C(C=C1)C2=CC(=O)ON2)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,2-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2) substituted at position 3 with a 2,4-dimethoxyphenyl group and at position 5 with a hydroxyl group. The methoxy substituents at the 2- and 4-positions of the benzene ring introduce steric and electronic effects that influence molecular interactions.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₁H₁₁NO₄
Molecular Weight221.21 g/mol
logP (Partition Coefficient)1.67 (predicted)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (oxygen and nitrogen)
Polar Surface Area72.7 Ų

These properties, derived from computational models and analogous compounds, suggest moderate lipophilicity and favorable membrane permeability .

Synthetic Methodologies

Cyclization Strategies

The synthesis of 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-ol typically involves cyclocondensation reactions. A common approach employs the reaction of 2,4-dimethoxybenzaldehyde derivatives with hydroxylamine hydrochloride to form oxime intermediates, followed by cyclization under acidic or basic conditions. For example:

  • Oxime Formation:
    2,4-Dimethoxybenzaldehyde+NH2OH\cdotpHCl2,4-Dimethoxybenzaldehyde oxime\text{2,4-Dimethoxybenzaldehyde} + \text{NH}_2\text{OH·HCl} \rightarrow \text{2,4-Dimethoxybenzaldehyde oxime}

  • Cyclization:
    The oxime undergoes intramolecular cyclization in the presence of a dehydrating agent (e.g., POCl₃) to yield the oxazole ring .

Green Chemistry Approaches

Recent advancements emphasize eco-friendly methods. Ionic liquids, such as choline chloride-urea deep eutectic solvents, have been utilized as recyclable reaction media for analogous oxazole syntheses, reducing hazardous waste generation .

Biological Activities and Mechanisms

Table 2: In Vitro Anti-Inflammatory Activity of Analogous Oxazoles

CompoundIC₅₀ (μM) for NO InhibitionTNF-α Reduction (%)
3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol12.3 ± 1.258.4 ± 4.1
3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol18.9 ± 2.142.7 ± 3.8

Data from EvitaChem studies highlight the role of substituent positioning in modulating activity.

Anticancer Activity

Oxazole derivatives exhibit cytotoxicity through mechanisms such as DNA intercalation and topoisomerase inhibition. While direct evidence for 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-ol is lacking, related compounds show IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR: Key signals include a singlet for the hydroxyl proton (δ 9.8–10.2 ppm) and aromatic protons of the dimethoxyphenyl group (δ 6.5–7.2 ppm).

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 221.21 [M+H]⁺, with fragmentation patterns confirming the oxazole ring .

Challenges and Future Directions

Despite its potential, the compound’s pharmacokinetic profile remains underexplored. Future research should prioritize:

  • In Vivo Toxicity Studies: To assess safety margins.

  • Structure-Activity Relationship (SAR) Optimization: Modifying substituents to enhance potency and selectivity.

  • Target Identification: Elucidating molecular targets via proteomics or crystallography.

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